molecular formula C17H17FN2O2S B2941605 1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-49-3

1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B2941605
CAS RN: 886905-49-3
M. Wt: 332.39
InChI Key: QIQBLFBNKORXEN-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. The compound is a benzimidazole derivative that has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Characterization

1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a related compound, has been synthesized from o-phenylenediamine and ethyl acetoacetate, undergoing various reactions including cyclization, N-alkylation, hydrolyzation, and chlorination. This process has been optimized for higher yield, indicating its potential for scalable production and use in various applications (Huang Jin-qing, 2009).

Material Science

A study on novel blend membranes of partially fluorinated copolymers bearing azole functions, including benzimidazole, highlighted their use in Proton Exchange Membrane Fuel Cells (PEMFC) operating at low relative humidity. This demonstrates the potential of fluorobenzyl-benzimidazole derivatives in creating advanced materials with specific properties, such as improved proton conductivity (Campagne et al., 2013).

Catalytic Applications

The design of an ionic liquid incorporating imidazolium for catalyzing the synthesis of tetrasubstituted imidazoles indicates the potential of fluorobenzyl-benzimidazole derivatives in catalysis. This research shows the efficiency of these compounds in facilitating multi-component condensation reactions (Zolfigol et al., 2013).

Non-linear Optical (NLO) Applications

Research on benzimidazole derivatives, including 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, has shown promising results for their use in non-linear optical (NLO) applications. The study found that changing the substituents in these molecules can alter their energy gap, making them suitable for various NLO devices (Özbey et al., 2004).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to fluorobenzyl-benzimidazole, have been shown to exhibit significant antibacterial activities. These compounds, particularly those with fluorobenzyl groups, demonstrate potential in combating rice bacterial leaf blight, highlighting their application in agricultural and environmental science (Shi et al., 2015).

Crystal Structure Analysis

The crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has been analyzed, providing insights into its molecular arrangement and interactions. This research is crucial for understanding the physical properties and potential applications of these compounds in various fields, such as materials science and pharmaceuticals (Banu et al., 2014).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQBLFBNKORXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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